Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate
Description
Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate is a synthetic piperazine derivative characterized by a 3,6-diketopiperazine core substituted with a methyl group at position 5 and a benzyl ester-linked acetate moiety at position 2. This compound belongs to a class of diketopiperazines (DKPs), which are cyclic dipeptides known for their diverse bioactivities, including roles as enzyme inhibitors, receptor modulators, and drug impurities .
Properties
IUPAC Name |
benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-13(18)16-11(14(19)15-9)7-12(17)20-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYABDKAZXEBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate typically involves the reaction of benzyl bromide with 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its diketopiperazine structure allows for various modifications, making it a valuable intermediate in organic synthesis.
-
Biology
- Antimicrobial Properties : Research indicates that Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
- Medicine
-
Industry
- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry as an intermediate in the production of various drugs. Its unique properties make it suitable for formulating new medications with enhanced efficacy and safety profiles .
- Material Science : In addition to its pharmaceutical applications, this compound is being investigated for use in developing new materials with specific chemical properties, including polymers and coatings.
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile synthesis capabilities |
| Biology | Antimicrobial agent | Significant inhibition of bacterial growth |
| Anticancer activity | Induces apoptosis in cancer cells | |
| Medicine | Therapeutic agent | Potential treatment for neurodegenerative diseases |
| Industry | Pharmaceutical intermediate | Used in drug formulation processes |
| Material science | Development of new materials |
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Antibiotic Research evaluated the antimicrobial properties of this compound against multiple strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent . -
Anticancer Mechanism Investigation :
Research conducted by the Institute of Cancer Research explored the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.
Mechanism of Action
The mechanism of action of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares key structural features, physicochemical properties, and applications of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate with similar compounds:
*Hypothetical molecular formula based on structural analogy to .
Key Observations:
Benzyl esters (target and ) increase lipophilicity (logP ~2–3) compared to methyl esters (, logP ~1.5), impacting membrane permeability and bioavailability.
Stability and Reactivity :
- Benzyl esters resist hydrolysis under physiological conditions better than methyl esters, making them suitable for prodrug formulations .
- The 3,6-dioxo motif in all compounds enhances hydrogen-bonding capacity, influencing receptor binding or crystallization behavior .
Biological Relevance :
- The dibenzo[b,e][1,4]diazepine -linked analog () demonstrates antipsychotic activity, highlighting the role of piperazine in central nervous system (CNS) drug design .
- The free acid () serves as a degradation product of aspartame, underscoring the importance of esterification in masking carboxylic acid toxicity .
Biological Activity
Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a piperazine ring structure, which is significant for its biological activity. The molecular formula for this compound is , with a molecular weight of 262.26 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : This compound has been noted for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy by preventing them from repairing DNA damage effectively .
- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation .
In Vitro Studies
In vitro studies have demonstrated the following effects of this compound:
-
Cancer Cell Lines : The compound showed significant cytotoxicity against multiple cancer cell lines, including:
- A549 (lung carcinoma)
- MCF7 (breast adenocarcinoma)
- HeLa (cervical adenocarcinoma)
- Mechanisms of Action : Studies suggest that the compound's mechanism involves both direct cytotoxicity and modulation of apoptotic pathways. It may enhance the efficacy of other chemotherapeutic agents through synergistic effects .
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapeutics. The results indicated that pre-treatment with this compound significantly increased the sensitivity of resistant cancer cells to drugs like cisplatin and doxorubicin. This finding highlights its potential as an adjuvant therapy in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Piperazine derivative | Cytotoxicity in cancer cells | Varies by cell line |
| Tadalafil | PDE5 inhibitor | Anticancer properties; enhances drug sensitivity | 0.032 - 1.53 |
| Ellipticine | Alkaloid | Intercalates DNA; induces apoptosis | Varies by tumor type |
This table summarizes the comparative biological activities of this compound with other compounds known for their anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
